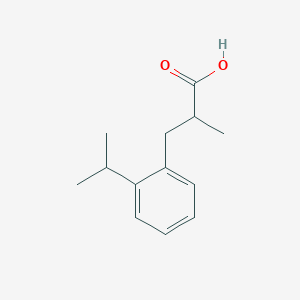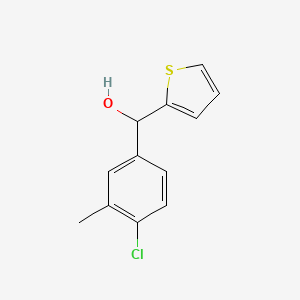![molecular formula C12H13FN2 B7902999 [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B7902999.png)
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a fluorinated indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methanamine Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation Products: Oxidized indole derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Reduced forms of the cyclopropyl or methanamine moieties.
Substitution Products: Substituted indole derivatives with various nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology:
Biological Probes: It is used as a probe to study biological processes and interactions involving indole derivatives.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry:
Mecanismo De Acción
The mechanism of action of [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s stability and bioavailability, while the cyclopropyl and methanamine moieties contribute to its overall biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with structural similarity to the indole ring.
Tryptophan: An essential amino acid containing an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness:
Propiedades
IUPAC Name |
[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYXOPAOWISNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylic acid](/img/structure/B7902926.png)
![4-Hydroxybenzo[b]thiophene-5-carboxylic acid](/img/structure/B7902956.png)

![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B7902978.png)
![2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine](/img/structure/B7902985.png)




![1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one](/img/structure/B7903020.png)
![3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7903035.png)

